

Cross-reactivity of ACTH (1-17) in ACTH (1-39) ELISA kits

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Compound of Interest

Compound Name: Acth (1-17)

Cat. No.: B15618000

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Technical Support Center: ACTH (1-39) ELISA Kits

Welcome to the Technical Support Center for our Adrenocorticotrophic Hormone (ACTH) (1-39) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential cross-reactivity issues, particularly with the **ACTH (1-17)** fragment.

Frequently Asked Questions (FAQs)

Q1: What is **ACTH (1-17)** and why is its cross-reactivity a concern in an ACTH (1-39) ELISA kit?

A1: **ACTH (1-17)**, also known as α -MSH (alpha-Melanocyte-Stimulating Hormone), is a peptide hormone derived from the N-terminal region of the full-length ACTH (1-39) molecule. In certain biological samples, fragments of ACTH, including **ACTH (1-17)**, may be present due to proteolytic cleavage of the parent hormone. If the antibodies used in an ACTH (1-39) ELISA kit recognize epitopes within the 1-17 amino acid sequence, the kit may detect both the full-length hormone and this fragment. This cross-reactivity can lead to an overestimation of the true ACTH (1-39) concentration, resulting in inaccurate experimental data.

Q2: How can I determine if my ACTH (1-39) ELISA kit is susceptible to cross-reactivity with **ACTH (1-17)**?

A2: The specificity of an ELISA kit is determined by the binding sites (epitopes) of the antibodies used. For a sandwich ELISA, which is a common format for ACTH (1-39) assays, two antibodies are used. Typically, one antibody captures the ACTH molecule, and the other, which is conjugated to a detectable enzyme, is used for detection. If one antibody binds to the N-terminal region (within amino acids 1-17) and the other to the C-terminal region (e.g., amino acids 34-39), the kit will be specific for the full-length ACTH (1-39) and will not detect the **ACTH (1-17)** fragment. Information regarding the antibody binding sites can often be found in the kit's product manual or datasheet. If this information is not available, you may need to perform a cross-reactivity experiment.

Q3: Where can I find information about the antibody binding sites for my specific ELISA kit?

A3: Reputable ELISA kit manufacturers usually provide information about the specificity of their antibodies in the product documentation. Look for sections on "Specificity," "Cross-reactivity," or "Principle of the Assay." Some manufacturers explicitly state the epitopes recognized by their antibodies. For example, some kits specify that one antibody targets the N-terminal/mid-region (e.g., 1-24) and the other targets the C-terminal region (e.g., 34-39), ensuring the detection of only the intact molecule. If you cannot find this information, we recommend contacting the manufacturer's technical support for clarification.

Cross-Reactivity Data for ACTH (1-17) in Commercial ACTH (1-39) ELISA Kits

The following table summarizes publicly available information on the cross-reactivity of **ACTH (1-17)** in various commercial ACTH (1-39) ELISA kits. Please note that this information is based on available documentation and may not be exhaustive. It is always recommended to consult the most recent product manual for your specific kit lot.

Manufacturer	Kit Name/Catalog No.	Stated Cross-Reactivity with ACTH (1-17)	Antibody Binding Sites (if specified)	Assay Principle
Epitope Diagnostics, Inc.	Human ACTH ELISA Kit / KT-882	Tested, but % not specified in available public documents.	N-terminal and C-terminal epitopes	Sandwich ELISA
MyBioSource	Human ACTH ELISA Kit / MBS580001	Data not specified.	C-terminal (34-39) and Mid-region/N-terminal (1-24)	Sandwich ELISA
Roche Diagnostics	Elecsys ACTH assay	Expected to be low.	Monoclonal antibodies to residues 9-12 and 36-39	Sandwich ECLIA
Siemens Healthineers	IMMULITE 2000 ACTH	Data not specified.	Murine monoclonal and rabbit polyclonal antibodies (epitopes not specified)	Sandwich Chemiluminescent Immunoassay
Meridian Bioscience	MAb to ACTH N-Terminal (E54057M)	Reacts with ACTH (a.a. 1–17)	N-Terminal	Antibody Component

Disclaimer: This table is for informational purposes only. The data is compiled from publicly available resources and may not be complete or up-to-date. Users should always refer to the manufacturer's official documentation for the most accurate information.

Troubleshooting Guide

This guide addresses common issues that may arise due to potential cross-reactivity with **ACTH (1-17)** or other fragments.

Caption: A logical workflow for troubleshooting unexpectedly high ACTH ELISA results.

Q&A for Troubleshooting:

Q: My measured ACTH concentrations are consistently higher than expected based on the physiological state of my samples. Could this be due to cross-reactivity with **ACTH (1-17)**?

A: Yes, this is a possibility. If your samples contain significant levels of **ACTH (1-17)** and your ELISA kit has antibodies that recognize this fragment, it can lead to artificially inflated ACTH (1-39) readings.

- Recommended Action:
 - Review the Kit Manual: Check the product manual for information on the antibody binding sites. If the kit employs a sandwich ELISA format with one antibody targeting the N-terminus and the other the C-terminus of ACTH (1-39), cross-reactivity with **ACTH (1-17)** should be minimal.
 - Contact Technical Support: If the manual is unclear, contact the manufacturer's technical support to inquire about the specific epitopes their antibodies recognize and any available data on cross-reactivity with ACTH fragments.
 - Perform a Cross-Reactivity Experiment: If you suspect cross-reactivity and cannot get a definitive answer from the manufacturer, you can perform an experiment to test it directly. See the detailed protocol below.

Q: I am seeing a high background signal in my ELISA. Could this be related to cross-reactivity?

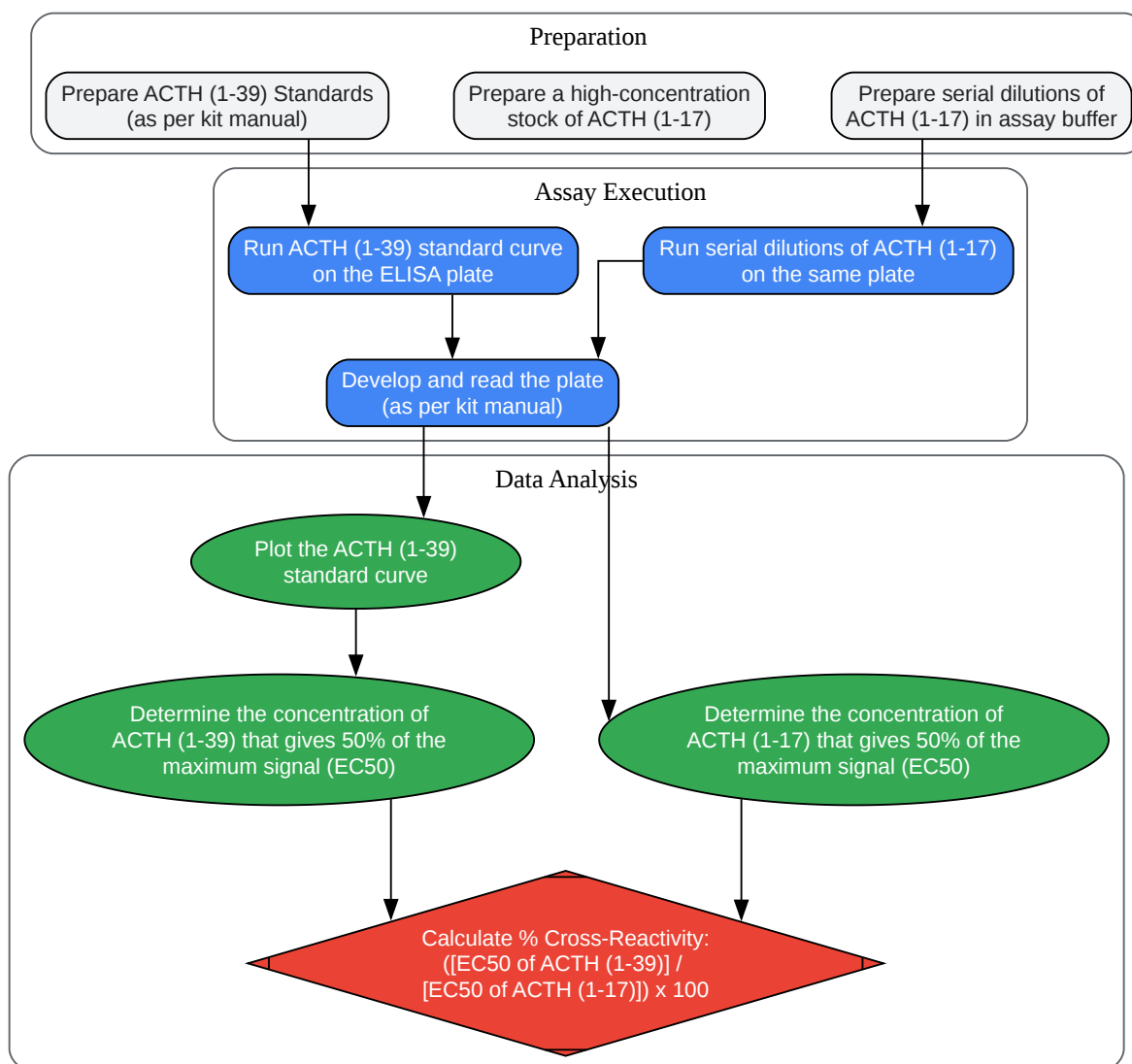
A: While high background is more commonly associated with issues like insufficient washing, improper blocking, or contaminated reagents, high concentrations of cross-reacting substances could potentially contribute to a higher overall signal. However, it's more likely to manifest as inaccurately high sample readings rather than a uniform high background across the entire plate.

- Recommended Action:

- Troubleshoot Standard ELISA Issues First: Before suspecting cross-reactivity as the cause of high background, systematically review your ELISA protocol. Ensure proper washing, blocking, reagent dilution, and incubation times.
- Run a "Blank" Sample: Analyze a sample that is known to not contain ACTH but may contain potential cross-reactants to see if it generates a signal.
- Consult General ELISA Troubleshooting Guides: Refer to comprehensive ELISA troubleshooting resources to address common causes of high background.

Experimental Protocol: Determining Cross-Reactivity of ACTH (1-17)

This protocol provides a framework for researchers to assess the percentage of cross-reactivity of **ACTH (1-17)** in their specific ACTH (1-39) ELISA kit.



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Caption: A step-by-step workflow for determining the cross-reactivity of **ACTH (1-17)**.

Methodology:

- Reagent Preparation:
 - Prepare the ACTH (1-39) standards according to the ELISA kit manual.

- Prepare a high-concentration stock solution of synthetic **ACTH (1-17)** peptide in the same assay buffer used for the kit's standards and samples.
- Perform a serial dilution of the **ACTH (1-17)** stock solution to create a range of concentrations to be tested. The range should be broad enough to potentially observe a dose-response curve.
- ELISA Procedure:
 - On a single ELISA plate, run the standard curve for ACTH (1-39) in duplicate or triplicate as recommended by the kit protocol.
 - In separate wells on the same plate, run the serial dilutions of **ACTH (1-17)** in duplicate or triplicate.
 - Follow the kit's instructions for incubation, washing, addition of detection antibody and substrate, and stopping the reaction.
 - Read the absorbance of the plate at the recommended wavelength.
- Data Analysis:
 - Generate the standard curve for ACTH (1-39) by plotting the absorbance versus the known concentrations.
 - For both the ACTH (1-39) standard curve and the **ACTH (1-17)** dilution series, determine the concentration that produces 50% of the maximum signal (EC50). This can be done using a four-parameter logistic curve fit or by identifying the concentration that corresponds to the midpoint of the absorbance range.
 - Calculate the percent cross-reactivity using the following formula:

$$\% \text{ Cross-Reactivity} = (\text{EC50 of ACTH (1-39)} / \text{EC50 of } \mathbf{ACTH (1-17)}) \times 100$$

Interpretation of Results:

- A low percentage of cross-reactivity (typically <1%) indicates that the ELISA kit is highly specific for ACTH (1-39) and is unlikely to be significantly affected by the presence of **ACTH**

(1-17).

- A higher percentage of cross-reactivity suggests that the kit may not be suitable for samples where **ACTH (1-17)** is present in significant amounts, as it will lead to an overestimation of the true ACTH (1-39) concentration.

For further assistance, please do not hesitate to contact our technical support team.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com